molecular formula C16H19NO2 B2846255 N-(4-(furan-3-yl)benzyl)-3-methylbutanamide CAS No. 2034453-84-2

N-(4-(furan-3-yl)benzyl)-3-methylbutanamide

Cat. No.: B2846255
CAS No.: 2034453-84-2
M. Wt: 257.333
InChI Key: QLDGWSDWLKRLAR-UHFFFAOYSA-N
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Description

N-(4-(Furan-3-yl)benzyl)-3-methylbutanamide (CAS 2034453-84-2) is a synthetic organic compound with the molecular formula C 16 H 19 NO 2 and a molecular weight of 257.33 g/mol . This chemical features a furan moiety, a heterocyclic ring that is a privileged structure in medicinal chemistry due to its prevalence in compounds with diverse biological activities . Furan-containing compounds are extensively investigated in pharmaceutical research for their potential antibacterial properties . The rise of multi-drug resistant bacterial strains has created an urgent need for new antimicrobial agents with novel mechanisms of action . Incorporating the furan nucleus is an essential synthetic strategy in the search for new drugs, inspiring medicinal chemists to create numerous innovative antibacterial agents . While the specific biological activity of this compound requires further investigation, its structure aligns with this prominent research direction. Researchers may explore this compound as a building block or a core scaffold in the development of novel therapeutic agents aimed at combating gram-positive and gram-negative bacterial infections . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12(2)9-16(18)17-10-13-3-5-14(6-4-13)15-7-8-19-11-15/h3-8,11-12H,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDGWSDWLKRLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC1=CC=C(C=C1)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-3-methylbutanamide typically involves the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate, which can be achieved through a Friedel-Crafts alkylation reaction. This reaction involves the use of a furan derivative and a benzyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The benzyl intermediate is then subjected to an amidation reaction with 3-methylbutanamide. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antinociceptive Activity

Recent studies have indicated that compounds similar to N-(4-(furan-3-yl)benzyl)-3-methylbutanamide exhibit significant antinociceptive (pain-relieving) properties. For instance, RC-752, a sigma-1 receptor antagonist, demonstrated promising antinociceptive activity in neuropathic pain models, suggesting that derivatives of this compound may also possess similar therapeutic effects . The modulation of sigma receptors can lead to alterations in pain perception, making these compounds valuable in pain management.

Anticonvulsant Properties

The structural motifs present in this compound may also contribute to anticonvulsant activities. Functional amino acids and α-aminoamides have been recognized for their effectiveness against seizures. Compounds with similar structures have shown excellent protection against seizures in various animal models . This suggests that this compound could be explored as a potential antiepileptic agent.

Microwave-Assisted Synthesis

The synthesis of furan-containing compounds has been revolutionized by microwave-assisted techniques. Research has demonstrated that using mild synthetic conditions can yield high-purity amides and esters containing furan rings . This method allows for the efficient production of this compound and its derivatives, facilitating further studies into their biological applications.

Structural Modifications

The ability to modify the structure of this compound opens avenues for developing new derivatives with enhanced biological activity or selectivity. The introduction of various substituents at the benzyl position has been shown to significantly impact the pharmacological profile of similar compounds . This highlights the importance of structure-activity relationship (SAR) studies in optimizing the efficacy of these compounds.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-3-methylbutanamide involves its interaction with specific molecular targets. The furan ring and benzyl group can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among analogs lie in the substituents on the benzyl/phenyl group, which influence electronic, steric, and solubility properties:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent(s) Notable Properties
N-(4-(furan-3-yl)benzyl)-3-methylbutanamide C₁₆H₁₇NO₂ 263.32 4-(furan-3-yl)benzyl Aromatic π-system; moderate lipophilicity
N-(4-methoxybenzyl)-3-methylbutanamide C₁₃H₁₉NO₂ 221.30 4-methoxybenzyl Electron-donating methoxy group; increased hydrophilicity
N-(4-(4-benzylpiperazin-1-yl)phenyl)-3-methylbutanamide C₂₂H₂₈N₃O 358.48 4-benzylpiperazinylphenyl Basic piperazine group; enhanced solubility in acidic media
N-(4-{[(4-chloroanilino)carbonyl]amino}phenyl)-3-methylbutanamide C₁₈H₂₀ClN₃O₂ 345.82 4-(chloroanilinocarbonylamino)phenyl Bulky substituent; high molecular weight

Key Observations :

  • Aromatic vs. In contrast, the methoxy group in enhances hydrophilicity, which may improve aqueous solubility .
  • Molecular Weight and Complexity: Piperazine- and chloro-anilino-containing analogs () exhibit higher molecular weights and steric bulk, likely affecting membrane permeability and metabolic stability.
  • Electronic Effects : Electron-donating groups (e.g., methoxy in ) vs. electron-withdrawing groups (e.g., chloro in ) alter the benzyl group’s electronic environment, impacting reactivity and binding affinity.

Biological Activity

N-(4-(furan-3-yl)benzyl)-3-methylbutanamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound consists of a furan ring attached to a benzyl group, linked to a 3-methylbutanamide moiety. The synthesis typically involves:

  • Formation of the Benzyl Intermediate : Achieved through Friedel-Crafts alkylation using a furan derivative and benzyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
  • Amidation Reaction : The benzyl intermediate is reacted with 3-methylbutanamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic effects.

Anticonvulsant Activity

A study focusing on structurally similar compounds reported on the anticonvulsant properties of certain N-benzyl derivatives. While specific data on this compound is limited, its structural analogs demonstrated significant protection in seizure models, suggesting a potential for similar activity .

Table 1: Anticonvulsant Activity Comparison

CompoundModelED50 (mg/kg)
R-10MES13
R-10Psychomotor14
R-10Kindled Seizures12

Anti-inflammatory Potential

This compound's furan moiety may contribute to anti-inflammatory effects. Compounds with furan rings have been noted for their ability to modulate inflammatory pathways, although direct studies on this specific compound are still required .

The proposed mechanisms of action for this compound involve:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating biological pathways.
  • Binding Affinity : The structural components allow for various binding interactions that can influence physiological responses.

Case Studies and Research Findings

While direct case studies on this compound are scarce, related research provides insights into its potential applications:

  • Anticonvulsant Studies : Research on similar compounds indicates that modifications at the benzyl position can enhance seizure protection, suggesting that structural variations in this compound might yield compounds with improved efficacy against seizures .
  • Inflammatory Modulation : Investigations into furan-containing compounds have shown promise in treating inflammatory conditions, indicating that this compound could be beneficial in this area .

Q & A

Q. What are the optimal synthetic routes for N-(4-(furan-3-yl)benzyl)-3-methylbutanamide, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including coupling of the furan-substituted benzylamine with 3-methylbutanoyl chloride. Key steps include:

  • Amide bond formation : Use of coupling agents like EDC/HOBt under inert conditions (N₂ atmosphere) to minimize side reactions.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product .
  • Yield optimization : Adjusting reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 amine:acyl chloride) to maximize efficiency .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify the presence of the furan ring (δ 6.5–7.5 ppm for aromatic protons) and methylbutanamide chain (δ 0.9–1.2 ppm for methyl groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Q. What are the preliminary methods to assess the compound’s bioactivity?

Initial screening involves:

  • In vitro assays : Enzyme inhibition (e.g., COX-2 for anti-inflammatory potential) or cell viability assays (e.g., MTT on cancer cell lines) at concentrations of 1–100 µM .
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR strategies include:

  • Functional group substitutions : Replacing the furan-3-yl group with thiophene or pyridine rings to evaluate electronic effects on receptor binding .
  • Side-chain modifications : Introducing halogen atoms (e.g., Cl, F) at the benzyl position to enhance metabolic stability .
  • Computational modeling : Docking studies (AutoDock Vina) to predict interactions with active sites (e.g., kinases) .

Q. How can contradictory data between in vitro and in vivo bioactivity be resolved?

Discrepancies may arise due to:

  • Pharmacokinetic factors : Poor solubility or rapid metabolism. Address via:
  • Lipid nanoparticle encapsulation to improve bioavailability .
  • Microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots .
    • Off-target effects : Use RNA-seq profiling to identify unintended pathways affected by the compound .

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

Advanced techniques include:

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map protein interaction networks .
  • Cryo-EM : Structural analysis of compound-target complexes (e.g., enzyme-inhibitor binding) .
  • Gene knockout models : CRISPR-Cas9 to validate target specificity in disease models .

Q. How can data from conflicting studies on the compound’s cytotoxicity be reconciled?

Address variability by:

  • Standardized protocols : Uniform cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–72 hours) .
  • Dose-response curves : IC₅₀ calculations across multiple replicates to ensure reproducibility .
  • Toxicity profiling : Ames test for mutagenicity and hERG assay for cardiotoxicity .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersReference
1^1H NMRSolvent: CDCl₃; Reference: TMS (δ 0 ppm)
HRMSIonization: ESI+; Resolution: 30,000
HPLCColumn: C18; Mobile phase: MeCN/H₂O (70:30)

Q. Table 2: Common Bioactivity Assays and Targets

Assay TypeTargetConcentration RangeReference
MTTA549 (lung cancer)10–100 µM
SPRCOX-2 enzyme0.1–10 µM
Microsomal StabilityHuman liver microsomes1 µM

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